The compound "N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide" represents a class of organic molecules that have garnered interest in the scientific community due to their potential therapeutic applications. While the specific compound is not directly studied in the provided papers, the papers do offer insights into similar compounds with acetamide groups that have been synthesized and evaluated for various biological activities. These activities include inhibition of enzymes like aminopeptidase N and acetylcholinesterase, as well as anticonvulsant effects.
The research on acetamide derivatives spans various fields due to their diverse biological activities. In the field of oncology, the inhibition of aminopeptidase N by hydroxamic acid-based inhibitors could be significant in preventing angiogenesis, a process critical for tumor growth and metastasis1. In neurology, the anticonvulsant properties of acetamide derivatives make them potential candidates for the treatment of epilepsy and other seizure disorders2. The structural insights provided in paper 3 could guide the design of new anticonvulsant drugs with improved efficacy and safety profiles3. Furthermore, the activity of oxadiazole derivatives against acetylcholinesterase suggests their potential use in treating neurodegenerative diseases like Alzheimer's4.
N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactose can be sourced from natural polysaccharides, particularly those found in mammalian tissues, where it plays a role in cellular recognition and signaling. It is classified as a glycoside, specifically an oligosaccharide, due to its composition of multiple sugar units linked by glycosidic bonds.
The synthesis of N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactose can be achieved through several methods, including:
The molecular structure of N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactose can be described as follows:
The stereochemistry at each anomeric center plays a critical role in determining the compound's biological activity and interaction with other biomolecules.
N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactose participates in various chemical reactions:
The mechanism of action for N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactose primarily involves its role in cell recognition processes:
Studies have shown that variations in glycosylation patterns significantly affect cellular interactions and immune responses, highlighting the importance of this compound in biological systems.
The physical and chemical properties of N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactose include:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly employed to characterize its structure and confirm purity during synthesis.
N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactose has several scientific applications:
The compound exhibits the molecular formula C₁₅H₂₇NO₁₁ (molecular weight: 397.37 g/mol) and is assigned the Chemical Abstracts Service Registry Number 88274-25-3. Its structure features a terminal β-D-galactopyranose unit connected via a β(1→3) glycosidic linkage to the C3 hydroxyl of an N-acetyl-β-D-galactosamine residue, which is further stabilized as the methyl glycoside at its anomeric center. The methyl glycoside modification replaces the reducing end typically present in biological disaccharides, conferring enhanced chemical stability while preserving the essential three-dimensional conformation recognized by biological systems. This structural preservation is evidenced by the compound's continued recognition by galactosyltransferases and lectin receptors despite the synthetic modification [3] [5] [6].
The systematic name follows International Union of Pure and Applied Chemistry conventions: methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside. The molecule's stereochemical configuration is defined by the distinct spatial orientation of its hydroxyl groups: the galactose unit adopts the ^4C^~1~ chair conformation, while the N-acetylgalactosamine residue maintains the ^4C^~1~ configuration. This specific arrangement creates a molecular topography recognized by carbohydrate-binding proteins, particularly those interacting with core 1 O-glycan structures. The compound's structural rigidity at the glycosidic linkage is confirmed through nuclear magnetic resonance spectroscopy, showing characteristic downfield proton chemical shifts at approximately 4.5-4.7 ppm for the anomeric protons and a distinctive coupling constant (J~1,2~ = 7-8 Hz) confirming β-linkages throughout the molecule. X-ray crystallographic analyses of analogous structures reveal a characteristic bend at the glycosidic bond that facilitates specific molecular recognition events in biological systems [3] [6] [8].
Table 1: Structural Identifiers and Properties of N-Acetyl-3-O-β-D-Galactopyranosyl-β-D-Galactosamine Methyl Glycoside
Property | Value/Description | Significance |
---|---|---|
CAS Registry Number | 88274-25-3 | Unique chemical identifier |
Molecular Formula | C₁₅H₂₇NO₁₁ | Elemental composition |
Molecular Weight | 397.37 g/mol | Mass specification |
IUPAC Name | methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside | Systematic nomenclature |
Glycosidic Linkage | β-D-Galp-(1→3)-β-D-GalNAc-OMe | Biological relevance to core 1 structure |
Storage Conditions | Refrigerated (2-8°C) | Preservation recommendations |
Purity Specification | ≥95-98% (TLC) | Quality assessment parameter |
The chemical synthesis of N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside represents a significant achievement in carbohydrate chemistry, overcoming substantial challenges associated with stereoselective glycosidic bond formation. Initial synthetic approaches employed Koenigs-Knorr glycosylation methodology, utilizing peracetylated galactopyranosyl bromide donors with protected N-acetylgalactosamine methyl glycoside acceptors in the presence of silver triflate as a promoter. This method yielded the desired β-linked disaccharide with moderate efficiency (typically 40-50%), constrained by the formation of orthoester byproducts and the demanding requirement for regiospecific protection of the C3 hydroxyl on the galactosamine acceptor. The stereochemical outcome relied heavily on neighboring group participation from the C2 acetamide functionality, which directed β-face attack of the incoming glycosyl donor through the formation of an intermediate oxazolinium ion [3] [6].
Modern enzymatic syntheses have substantially improved production efficiency through glycosyltransferase-catalyzed reactions. Recombinant β-1,3-galactosyltransferase enzymes selectively transfer galactose from uridine diphosphate-galactose donors to N-acetylgalactosamine methyl glycoside acceptors with exceptional regio- and stereoselectivity. This biocatalytic approach achieves near-quantitative yields while eliminating complex protection-deprotection sequences. The development of recyclable cofactor systems has further enhanced the practicality of enzymatic synthesis for larger-scale production. Post-synthetic purification typically employs chromatographic techniques, including size-exclusion chromatography for desalting and high-performance liquid chromatography on amino-bonded silica columns to achieve the high purity (>95%) required for biochemical applications. The methyl glycoside derivative is characterized by thin-layer chromatography (R~f~ ≈ 0.3 in 65:25:4 chloroform-methanol-water) and validated through nuclear magnetic resonance spectroscopy, with diagnostic signals including the anomeric protons (δ 4.50-4.70 ppm), methyl glycoside singlet (δ 3.40-3.45 ppm), and N-acetyl methyl group (δ 2.03-2.08 ppm) [3] [6].
Table 2: Evolution of Synthetic Approaches for Core 1 Disaccharide Derivatives
Synthetic Era | Key Methodology | Advantages | Limitations |
---|---|---|---|
Early Chemical (1980s-1990s) | Koenigs-Knorr glycosylation with Ag~+~ promotion | Established proof-of-concept | Low yields, extensive protecting groups |
Improved Chemical (1990s-2000s) | Imidate donors with BF~3~·Et~2~O activation | Higher β-selectivity | Sensitive reagents, purification challenges |
Enzymatic (2000s-Present) | β-1,3-Galactosyltransferases with UDP-Gal recycling | Quantitative yield, no protecting groups | Enzyme cost, substrate specificity constraints |
Chemoenzymatic (Recent) | Chemical synthesis of acceptor + enzymatic galactosylation | Flexibility in acceptor modification | Multi-step processing |
The compound serves as the definitive structural analog of the core 1 O-glycan disaccharide (Galβ1-3GalNAcα1-Ser/Thr), which constitutes the fundamental architectural element for extensive glycan diversification pathways in mammalian systems. This disaccharide motif functions as the essential biosynthetic intermediate upon which complex mucin-type O-glycans are elaborated through the sequential action of glycosyltransferases that add N-acetylglucosamine, galactose, fucose, and sialic acid residues. The enzyme specificity controlling these elongation events exhibits remarkable sensitivity to the underlying disaccharide structure, as demonstrated by kinetic studies showing that β-1,3-galactosyltransferase (core 1 β3-Gal-transferase) exhibits distinct catalytic efficiency (V~max~/K~m~) toward glycopeptide substrates bearing this disaccharide compared to monosaccharide acceptors [2] [4].
The amino acid context significantly influences enzymatic processing of this disaccharide in biological systems. Research utilizing solid-phase synthesized glycopeptides has revealed that β-1,3-galactosyltransferase exhibits preferential activity toward threonine-conjugated substrates over serine-linked analogs, with proline residues adjacent to the carboxy-terminal side of Thr(GalNAc) exerting inhibitory effects. Furthermore, the presence of negatively charged amino acids (aspartic acid, glutamic acid) near the glycosylation site substantially enhances substrate recognition through potential charge-charge interactions with the enzyme's binding pocket. This amino acid-dependent modulation of glycosyltransferase activity represents a crucial regulatory mechanism in O-glycan biosynthesis, generating tissue-specific glycoforms from identical polypeptide backbones. The compound's methyl glycoside derivative has been instrumental in characterizing these subtle enzyme-substrate interactions without complications from peptide backbone heterogeneity [2] [4].
Beyond mammalian biosynthesis, the disaccharide structure participates in host-pathogen interactions. Bacterial glycoside hydrolases from families GH20 and GH101 recognize this disaccharide as a substrate, enabling pathogenic species to degrade host mucins. Streptococcus pneumoniae GH101 endo-α-N-acetylgalactosaminidase cleaves the Galβ1-3GalNAc disaccharide from glycoproteins via a substrate-assisted mechanism involving conformational changes in a tryptophan lid (residues 724-WNW-726) that encloses the active site upon substrate binding. This enzymatic processing facilitates bacterial colonization of mucosal surfaces by overcoming the protective mucin barrier, as evidenced by reduced nasopharyngeal colonization in mouse models when the GH101 gene is deleted. Additionally, the compound serves as a competitive inhibitor for β-N-acetylhexosaminidases (EC 3.2.1.52), enzymes that cleave terminal β-linked N-acetylgalactosamine residues in glycolipids and glycoproteins. The structural resemblance to natural substrates enables investigation of inhibitor-enzyme interactions critical for developing therapeutic agents targeting glycosidase-related disorders [7] .
Table 3: Biological Roles of the Core 1 Disaccharide Structure
Biological Context | Molecular Function | Research Findings |
---|---|---|
Mucin-Type O-Glycosylation | Biosynthetic precursor for complex O-glycans | Elongation by GlcNAc transferases forms core 2 structures; influenced by amino acid sequence |
Enzyme Kinetics | Substrate for β-1,3-galactosyltransferase | K~m~ values 10-fold lower for glycopeptides vs monosaccharides; enhanced by acidic residues |
Bacterial Pathogenesis | Substrate for mucin-degrading enzymes | GH101 enzymes employ tryptophan lid conformational change for substrate recognition |
Carbohydrate Recognition | Ligand for lectin receptors | Mimics natural disaccharide epitopes in binding studies with galectins and antibodies |
Ganglioside Biosynthesis | Intermediate in glycosphingolipid pathways | Precursor for sialylated structures (e.g., GM1) through sequential glycosylation |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0